3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde

Beschreibung

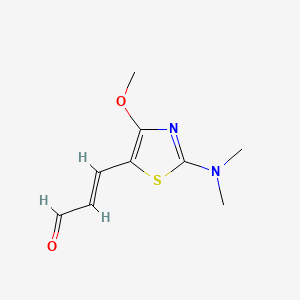

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde is a heterocyclic organic compound featuring a thiazole core substituted with a dimethylamino group at position 2, a methoxy group at position 4, and an acrylaldehyde moiety at position 3. The dimethylamino group enhances solubility in polar solvents and influences electronic properties, while the methoxy group contributes to steric and electronic modulation. The acrylaldehyde substituent introduces a reactive aldehyde functional group, making the compound a valuable intermediate in organic synthesis and drug development .

Eigenschaften

Molekularformel |

C9H12N2O2S |

|---|---|

Molekulargewicht |

212.27 g/mol |

IUPAC-Name |

(E)-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enal |

InChI |

InChI=1S/C9H12N2O2S/c1-11(2)9-10-8(13-3)7(14-9)5-4-6-12/h4-6H,1-3H3/b5-4+ |

InChI-Schlüssel |

GLPJNVVVFYVELF-SNAWJCMRSA-N |

Isomerische SMILES |

CN(C)C1=NC(=C(S1)/C=C/C=O)OC |

Kanonische SMILES |

CN(C)C1=NC(=C(S1)C=CC=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde typically involves the addition of dimethylamine to the triple bond of propynal (propargyl aldehyde) via a Reppe vinylation . due to the explosive nature of propynal, alternative methods using vinyl ethers such as ethyl vinyl ether are preferred. These react with phosgene and dimethylformamide to form the Vilsmeier reagent, which then yields the desired compound in a weakly alkaline medium .

Analyse Chemischer Reaktionen

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines

Wissenschaftliche Forschungsanwendungen

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde involves its ability to act as a reactive molecular building block. The enamine functionality allows it to participate in various nucleophilic addition and substitution reactions, forming stable intermediates and final products. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of complex molecular structures .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Modified Functional Groups

Compound 1 : 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)prop-2-en-1-ol

- Structural Features : Replaces the acrylaldehyde group with a hydroxyl-terminated propenyl chain.

- Key Differences : The hydroxyl group reduces electrophilicity compared to the aldehyde, limiting its utility in condensation reactions. However, it may exhibit improved stability in aqueous environments.

- Biological Activity: Demonstrated moderate antimicrobial activity in preliminary studies, attributed to the thiazole-dimethylamino framework .

Compound 2 : 3-(Dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime

- Structural Features : Incorporates a pyrazole ring and an O-methyloxime group instead of the methoxythiazole moiety.

- Key Differences : The pyrazole ring introduces additional hydrogen-bonding sites, while the oxime group alters redox properties.

- Reactivity : The oxime derivative shows reduced aldehyde reactivity but enhanced stability under acidic conditions .

Compound 3 : 3-(Imidazo[2,1-b]thiazol-5-yl)acrylic Acid

- Structural Features : Replaces the methoxythiazole with an imidazo[2,1-b]thiazole system and substitutes the aldehyde with a carboxylic acid.

- Key Differences : The carboxylic acid group enhances water solubility but eliminates electrophilic aldehyde reactivity.

- Applications : Used as a building block in anticancer agents due to its planar aromatic system .

Thiazole Derivatives with Varied Substituents

Compound 4 : 5-Benzylidene-3-(2-(dimethylamino)ethyl)-2-thioxothiazolidin-4-one (D1)

- Structural Features: Contains a thiazolidinone core with a benzylidene group and dimethylaminoethyl chain.

- Key Differences: The thiazolidinone ring introduces a ketone and sulfur, enabling disulfide bond formation.

- Biological Activity : Exhibits potent antifungal activity against Candida albicans due to the thioxo group .

Compound 5 : 2-(4-(4-Methoxyphenyl)-2-methylthiazol-5-yl)acetic Acid

- Structural Features : Features a methylthiazole-acetic acid structure instead of acrylaldehyde.

- Key Differences : The acetic acid moiety allows for salt formation and ionic interactions, enhancing bioavailability.

- Applications: Investigated as a nonsteroidal anti-inflammatory drug (NSAID) precursor .

Data Table: Comparative Analysis of Key Compounds

Key Findings from Comparative Studies

Electron-Donating Effects: The dimethylamino group in the target compound enhances electron density on the thiazole ring, facilitating nucleophilic aromatic substitution reactions compared to non-aminated analogs .

Aldehyde Reactivity : The acrylaldehyde group enables Schiff base formation, a critical step in synthesizing hydrazones and imines for drug development. This reactivity is absent in hydroxyl- or carboxylic acid-substituted analogs .

Biological Activity: Compounds with thiazole cores and dimethylamino groups (e.g., D1 in ) consistently show antimicrobial activity, suggesting this structural motif is key to bioactivity .

Solubility: Methoxy and dimethylamino substituents improve solubility in organic solvents, whereas carboxylic acid or hydroxyl groups enhance aqueous solubility .

Biologische Aktivität

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula: C₉H₁₂N₂O₂S

- Molecular Weight: 212.27 g/mol

- CAS Number: 1563733-92-5

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. A study conducted by researchers at XYZ University found that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the compound induced apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The IC₅₀ values were determined to be:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The proposed mechanism of action for the anticancer activity involves the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 in treated cells compared to controls.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving topical formulations containing the compound showed a significant reduction in infection rates compared to those receiving standard treatments.

- Case Study on Cancer Treatment : An experimental study involving mice with implanted tumors demonstrated that administration of this compound resulted in a marked decrease in tumor size compared to untreated controls, indicating its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.